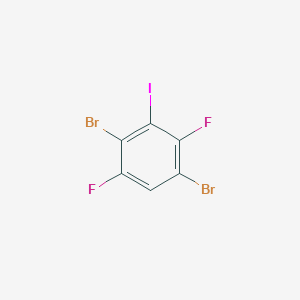

1,4-Dibromo-2,5-difluoro-3-iodobenzene

Description

1,4-Dibromo-2,5-difluoro-3-iodobenzene (C₆HBr₂F₂I) is a polyhalogenated aromatic compound featuring bromine, fluorine, and iodine substituents. Its molecular weight is approximately 399.81 g/mol, calculated based on its formula. The compound’s structure combines electron-withdrawing halogens (Br, F) and a heavy iodine atom, making it a versatile intermediate in cross-coupling reactions, pharmaceuticals, and materials science. The strategic placement of halogens at positions 1,4 (Br), 2,5 (F), and 3 (I) creates unique electronic and steric effects, distinguishing it from simpler halogenated benzenes .

Properties

IUPAC Name |

1,4-dibromo-2,5-difluoro-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2F2I/c7-2-1-3(9)4(8)6(11)5(2)10/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPZUDXVVPNTRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)I)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2F2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Considerations

The synthesis of halogenated benzene derivatives like 1,4-Dibromo-2,5-difluoro-3-iodobenzene typically involves:

- Selective halogenation of a suitably substituted benzene precursor.

- Control of reaction conditions to achieve regioselectivity.

- Use of mild reagents to avoid overreaction or decomposition.

- Efficient purification steps such as recrystallization.

Precursor Selection and Strategy

A logical synthetic route starts from 1,4-dibromobenzene or a fluorinated derivative thereof, followed by iodination and fluorination steps. Given the presence of fluorine atoms, fluorination is often introduced early or through specialized reagents.

Industrial Preparation of Related Compounds

Data Tables Summarizing Preparation Parameters

| Parameter | Values / Conditions | Notes |

|---|---|---|

| Starting material | 1,4-Dibromobenzene or fluorinated analog | Fluorination step may precede iodination |

| Iodinating agent | N-iodosuccinimide | Added in two portions 2 h apart |

| Solvent | Trifluoroacetic acid | Mild acidic medium facilitating iodination |

| Reaction temperature | 68-72 °C | Mild heating to promote reaction |

| Reaction time | 15-25 hours | Ensures complete iodination |

| Molar ratio (substrate:iodinating agent) | 1:2.0-2.6 | Excess iodinating agent for full substitution |

| Workup solvent | Water (dilution), methylcyclohexane (recrystallization) | Purification steps |

| Yield | ~70-75% (for related diiodo compound) | Expected similar yield with optimization |

Research Discoveries and Notes

- The use of N-iodosuccinimide in trifluoroacetic acid provides a safer alternative to traditional iodination methods that rely on concentrated sulfuric acid or iodine monochloride, which are harsher and less environmentally friendly.

- The iodination reaction proceeds regioselectively under mild conditions, which is crucial for maintaining the integrity of other sensitive substituents such as fluorine atoms.

- The addition of N-iodosuccinimide in two portions allows better control of the reaction rate and reduces side reactions.

- Recrystallization from methylcyclohexane effectively purifies the product and enhances yield.

- Although direct preparation methods for this compound are scarce, the adaptation of these iodination strategies combined with selective fluorination techniques is a promising approach.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,5-difluoro-3-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with other groups through the use of palladium catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,4-Dibromo-2,5-difluoro-3-iodobenzene has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

Medicinal Chemistry: Researchers explore its potential as a precursor for drug development, particularly in the synthesis of halogenated drug candidates.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,5-difluoro-3-iodobenzene involves its reactivity due to the presence of multiple halogen atoms. These halogens can participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Dibromo-2,3-difluorobenzene (CAS 156682-52-9)

- Molecular Formula : C₆H₂Br₂F₂

- Molecular Weight : 291.89 g/mol

- Key Differences :

- Lacks the iodine atom at position 3, reducing steric bulk and leaving fewer reactive sites for substitution.

- Fluorines at positions 2 and 3 create a different electronic environment, with adjacent F atoms increasing ring electron deficiency compared to the 2,5-F arrangement in the target compound.

- Safety : Requires handling in authorized facilities by trained personnel due to halogen-related hazards (e.g., toxicity, corrosivity) .

1,4-Dichloro-2-iodobenzene (CAS 29682-41-5)

- Molecular Formula : C₆H₃Cl₂I

- Molecular Weight : 272.90 g/mol

- Key Differences :

- Chlorine (Cl) substituents at positions 1 and 4 instead of bromine (Br), reducing molecular weight and altering reactivity (Cl is less polarizable than Br).

- Iodine at position 2 instead of 3 may influence regioselectivity in substitution reactions.

- Applications : Primarily used in Suzuki-Miyaura couplings due to Cl and I’s contrasting leaving-group abilities .

1,4-Dibromo-2,5-Dimethoxybenzene (CAS 3694-52-8)

- Molecular Formula : C₈H₈Br₂O₂

- Molecular Weight : 295.96 g/mol

- Key Differences :

- Methoxy (-OCH₃) groups at positions 2 and 5 are electron-donating, contrasting sharply with the electron-withdrawing fluorine substituents in the target compound.

- Lacks iodine, limiting utility in heavy-atom-mediated reactions (e.g., X-ray crystallography or radiopharmaceutical synthesis).

- Applications : Used in organic synthesis for electron-rich aromatic systems .

Iodobenzene (CAS 591-50-4)

- Molecular Formula : C₆H₅I

- Molecular Weight : 204.01 g/mol

- Key Differences: A monohalogenated benzene with a single iodine atom, lacking the complexity of multiple halogen substituents. Simpler reactivity profile, primarily serving as an arylating agent in Ullmann or Heck reactions. Safety: Less hazardous than polyhalogenated analogs but still requires precautions due to iodine’s volatility .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Key Applications |

|---|---|---|---|---|

| 1,4-Dibromo-2,5-difluoro-3-iodobenzene | C₆HBr₂F₂I | 399.81 | Br (1,4), F (2,5), I (3) | Cross-coupling, pharmaceuticals |

| 1,4-Dibromo-2,3-difluorobenzene | C₆H₂Br₂F₂ | 291.89 | Br (1,4), F (2,3) | Material synthesis |

| 1,4-Dichloro-2-iodobenzene | C₆H₃Cl₂I | 272.90 | Cl (1,4), I (2) | Suzuki-Miyaura coupling |

| 1,4-Dibromo-2,5-Dimethoxybenzene | C₈H₈Br₂O₂ | 295.96 | Br (1,4), OCH₃ (2,5) | Electron-rich aromatic systems |

| Iodobenzene | C₆H₅I | 204.01 | I (1) | Arylating agent |

Research Findings and Reactivity Insights

- Safety Profile : Polyhalogenated analogs generally require stringent safety protocols, including fume hood use and personal protective equipment (PPE), due to toxicity and environmental persistence .

Biological Activity

1,4-Dibromo-2,5-difluoro-3-iodobenzene is a halogenated aromatic compound characterized by two bromine atoms, two fluorine atoms, and one iodine atom attached to a benzene ring. Its unique structure suggests potential biological activities, although research on its specific effects remains limited. This article reviews the available literature on the biological activity of this compound, exploring its mechanisms of action, potential applications in medicine, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 271.89 g/mol. The presence of multiple halogens significantly influences its chemical reactivity and interaction with biological systems.

The biological activity of halogenated compounds often arises from their ability to interact with biological macromolecules such as proteins and nucleic acids. The halogen substituents can enhance binding affinity due to their electronegative nature and steric effects. Although specific studies on this compound are scarce, similar compounds have demonstrated:

- Antimicrobial Activity : Halogenated aromatic compounds are known for their antimicrobial properties due to their ability to disrupt microbial cell membranes.

- Anticancer Activity : Some halogenated compounds have shown potential in inhibiting cancer cell proliferation by interfering with cellular signaling pathways.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound in relation to similar halogenated compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial; potential anticancer | Unique combination of bromine and iodine |

| 1,4-Dibromo-2,5-difluorobenzene | Moderate antimicrobial | Lacks iodine; less reactive |

| 1-Bromo-4-fluoro-2-nitrobenzene | Anticancer; moderate antimicrobial | Contains nitro group; alters reactivity |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,4-dibromo-2,5-difluoro-3-iodobenzene while minimizing halogen scrambling?

- Answer : Synthesis should prioritize controlled halogenation sequences. Begin with fluorination at positions 2 and 5 to avoid steric hindrance, followed by bromination at positions 1 and 4. Iodination at position 3 requires metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) to prevent undesired dehalogenation. Monitor reaction progress via GC-MS or NMR to detect intermediates like 1,4-dibromo-2,5-difluorobenzene (CAS 156682-52-9) . Use low temperatures (<0°C) for iodination to suppress side reactions .

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Answer : Employ single-crystal X-ray diffraction with synchrotron radiation for high-resolution data. Refinement using SHELXL (via Olex2) is critical due to heavy-atom (Br, I) scattering . For example, bond angles between Br-C-F in similar dibromo-difluorobenzene derivatives show deviations up to 2.5° from ideal sp² geometry, requiring anisotropic displacement parameters for accurate modeling .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Use fume hoods with HEPA filters and wear nitrile gloves resistant to halogenated aromatics. Store the compound in amber glass under inert gas (Ar/N₂) to prevent photodecomposition. Emergency procedures should address skin contact (immediate washing with polyethylene glycol) and inhalation (oxygen therapy if respiratory distress occurs) .

Advanced Research Questions

Q. How do halogen substituents influence the electronic structure of this compound, and how can DFT calculations validate these effects?

- Answer : The electron-withdrawing nature of Br and F substituents reduces π-electron density on the benzene ring, which can be quantified via density functional theory (DFT) using hybrid functionals like B3LYP. Exact exchange terms in DFT are critical for modeling halogen hyperconjugation effects . For example, HOMO-LUMO gaps in analogous compounds (e.g., 1,4-dibromo-2,3-difluorobenzene) correlate with experimental UV-Vis spectra (λ_max ~ 280 nm) .

Q. What mechanistic insights explain the regioselectivity of Suzuki-Miyaura cross-coupling reactions involving this compound?

- Answer : The iodine atom at position 3 acts as a directing group, favoring oxidative addition at Pd(0) centers. Bromine at positions 1 and 4 undergoes transmetalation with boronic acids preferentially due to lower steric hindrance. Competitive pathways (e.g., homocoupling) can be suppressed using Pd(OAc)₂ with SPhos ligands and Cs₂CO₃ as a base .

Q. How do crystal packing interactions affect the photophysical properties of derivatives of this compound?

- Answer : Br⋯Br and C–H⋯π interactions in the solid state (e.g., as seen in CCDC 1828960) enhance spin-orbit coupling, leading to room-temperature phosphorescence. Modifying alkoxy chains (e.g., 2-methoxyethoxy groups) alters packing density, which can be quantified via Hirshfeld surface analysis . For example, replacing methoxy with prop-2-yn-1-yloxy groups increases photoluminescence quantum yield by 15% due to reduced π-stacking .

Q. What strategies optimize the use of this compound as a precursor for luminescent metal-organic frameworks (MOFs)?

- Answer : Post-synthetic halogen exchange (e.g., replacing Br with CN) enhances MOF luminescence. Coordinate iodine to Ag(I) nodes to form emissive Ag–I clusters. Solvothermal synthesis in DMF at 120°C for 48 hours yields frameworks with pore sizes >10 Å, validated by BET surface area analysis .

Methodological Notes

- Crystallographic Refinement : Use SHELXL with twin refinement for crystals showing pseudo-merohedral twinning (common in halogenated aromatics) .

- Spectroscopic Validation : Combine ¹⁹F NMR (δ ~ -110 ppm for CF groups) with Raman spectroscopy (C–Br stretches at 650 cm⁻¹) to confirm substitution patterns .

- Computational Workflow : Geometry optimization at the ωB97X-D/def2-TZVP level accounts for dispersion forces in halogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.